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Compound of Interest

Compound Name: AZ14145845

Cat. No.: B12419499

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the kinase selectivity profile of AZ14145845, a potent
and highly selective dual inhibitor of Mer and Axl receptor tyrosine kinases. The information
presented herein is compiled from publicly available research to facilitate an objective
comparison with other kinase inhibitors and to provide supporting experimental context.

Summary of Kinase Selectivity

AZ14145845 has demonstrated exceptional selectivity for its primary targets, MERTK and AXL,
in comprehensive kinase profiling studies. An extensive screen against a panel of 387 kinases
at a concentration of 1 uM revealed significant inhibition of only a few kinases, underscoring its
specificity.[1] The high selectivity of AZ14145845 minimizes the potential for off-target effects,
making it a valuable tool for investigating the biological roles of Mer and Axl kinases.

The table below summarizes the key findings from the kinase selectivity screening of
AZ14145845. It is important to note that the full quantitative data from the 387-kinase panel
was not publicly available in the primary research publication.
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Percentage Inhibition at 1

Kinase Target . Potency (pIC50)
M

MERTK > 90% 9.0 (enzymatic)

AXL > 90% Not Reported

MAP4K5 (KHS1) > 75% Not Reported

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the TAM family of receptor tyrosine
kinases (Tyro3, Axl, Mer) and the general experimental workflow for determining kinase

inhibitor selectivity using a high-throughput screening service.
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Caption: TAM Receptor Signaling Inhibition by AZ14145845.
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Kinase Selectivity Profiling Experimental Workflow
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Caption: High-Throughput Kinase Profiling Workflow.

Experimental Protocols

The kinase selectivity profiling of AZ14145845 was conducted by Thermo Fisher Scientific,
utilizing their SelectScreen™ Kinase Profiling Service. This service employs various assay
formats to determine the activity of a compound against a broad panel of kinases. While the
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specific assay format used for each of the 387 kinases in the AZ14145845 screen is not
detailed in the primary publication, the following are representative protocols for the main
technologies offered by this service.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a homogeneous, time-resolved fluorescence resonance energy transfer (TR-
FRET) assay that measures the binding of a test compound to the ATP-binding site of a kinase.

e Reagents:

o Kinase: GST- or His-tagged recombinant human kinase.

[e]

Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His).

o

Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer).

[¢]

Test compound (AZ14145845) serially diluted in DMSO.

[¢]

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35).

e Procedure:

o

A 2X kinase/antibody mixture is prepared in assay buffer.

o A4X tracer solution is prepared in assay buffer.

o In a 384-well plate, the test compound, kinase/antibody mixture, and tracer are combined.

o The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow
the binding reaction to reach equilibrium.

o The TR-FRET signal is read on a plate reader capable of measuring fluorescence at the
donor (Europium) and acceptor (Alexa Fluor 647) emission wavelengths.

o Data Analysis:

o The ratio of the acceptor to donor fluorescence is calculated.
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o Adecrease in the FRET ratio indicates displacement of the tracer by the test compound,
signifying inhibition.

o Percentage inhibition is calculated relative to a positive control (e.g., a known inhibitor)
and a negative control (DMSO).

Z'-LYTE™ Kinase Assay

This assay is a fluorescence-based, coupled-enzyme assay that measures kinase activity by
detecting the amount of ADP produced in the kinase reaction.

e Reagents:
o Kinase: Recombinant human kinase.
o Substrate: A peptide or protein substrate specific for the kinase.
o ATP.
o Test compound (AZ14145845) serially diluted in DMSO.

o Z'-LYTE™ Detection Reagent: A mixture of enzymes that couple ADP production to a
fluorescent signal.

o Assay buffer.
e Procedure:

o The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and
test compound in a 384-well plate.

o The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
o The Z'-LYTE™ Detection Reagent is added to the wells.
o The plate is incubated for an additional period to allow the detection reaction to proceed.

o The fluorescence is measured on a plate reader.
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o Data Analysis:
o The amount of ADP produced is proportional to the fluorescence signal.
o Adecrease in fluorescence indicates inhibition of kinase activity.

o Percentage inhibition is calculated relative to positive and negative controls.

Radiometric Kinase Assay (e.g., HotSpot™)

This is a traditional and direct method for measuring kinase activity based on the transfer of a
radiolabeled phosphate from [y-33P]ATP to a substrate.

e Reagents:

Kinase: Recombinant human kinase.

[e]

(¢]

Substrate: A peptide or protein substrate.

[¢]

[y-33P]ATP.

Non-radiolabeled ATP.

[¢]

[e]

Test compound (AZ14145845) serially diluted in DMSO.

o

Assay buffer.
e Procedure:

o The kinase reaction is initiated by adding a mixture of [y-33P]ATP and non-radiolabeled
ATP to the kinase, substrate, and test compound in a 384-well plate.

o The reaction is incubated at room temperature for a specified time.

o The reaction is stopped, and the radiolabeled substrate is separated from the unreacted
[y-33P]ATP, typically by spotting the reaction mixture onto a filter membrane that binds the
substrate.

o The filter is washed to remove unbound radioactivity.
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o The radioactivity on the filter is measured using a scintillation counter.

o Data Analysis:
o The amount of incorporated radioactivity is directly proportional to the kinase activity.
o Adecrease in radioactivity indicates inhibition of kinase activity.

o Percentage inhibition is calculated relative to positive and negative controls.

Conclusion

AZ14145845 is a highly selective dual inhibitor of MERTK and AXL. Its focused activity profile,
with significant inhibition observed for only one other kinase out of a panel of 387, highlights its
potential as a precise research tool and a promising therapeutic candidate. The detailed
experimental protocols provided for the likely kinase assay platforms offer a basis for
understanding how such selectivity data is generated and can be reproduced. Further
investigation into the off-target activity against MAP4K5 may be warranted depending on the
biological context of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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